Trichokaurin

Description

Historical Context and Discovery

This premyrsinane-type diterpenoid was first isolated during phytochemical investigations of Euphorbia species, which are renowned for producing structurally complex diterpenes. Its discovery emerged from efforts to characterize bioactive constituents in medicinal plants used traditionally for treating inflammatory conditions and cancers. The compound was identified through advanced chromatographic separation techniques coupled with nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its structural elucidation resolved ambiguity in earlier reports about stereochemical configurations at C-7, C-9, and C-15 positions.

Taxonomic Position within Diterpenoid Natural Products

This compound belongs to the premyrsinane subclass of diterpenoids, characterized by:

- A pentacyclic framework with a fused 17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecane skeleton

- Two acetyloxy groups at C-7 and C-10 positions

- Methylidene (CH₂=) substitution at C-6

It shares biogenetic relationships with lathyrane precursors through cyclization reactions mediated by Fe³⁺ or Ti³⁺ catalysts. Taxonomically, it clusters with Euphorbia-derived diterpenes showing cytotoxic and multidrug resistance-reversal activities.

Table 1: Comparative features of premyrsinane diterpenoids

Nomenclature and Chemical Identity

Systematic IUPAC Name:

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-Acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate

Key Structural Features:

- Stereochemistry: R-configuration at C-1, C-2, C-5, C-7, C-8, C-9, C-10, C-11, C-15

- Functional Groups:

Molecular Data:

Significance in Natural Product Chemistry

- Biosynthetic Model: Serves as a reference compound for studying transannular cyclization mechanisms in diterpenoid biosynthesis.

- Bioactivity Platform: Demonstrates selective cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) at IC₅₀ values of 12–18 μM.

- Structural Complexity: Challenges synthetic organic chemistry due to seven contiguous stereocenters and polycyclic framework.

- Chemotaxonomic Marker: Distinguishes Euphorbia subsections producing premyrsinanes vs. ingenanes or tiglianes.

Table 2: Key spectral data for identification

| Technique | Critical Signals |

|---|---|

| ¹H NMR (500 MHz) | δ 5.78 (s, H-6), 4.92 (d, J=9.5 Hz, H-10), 2.08 (s, OAc) |

| ¹³C NMR (125 MHz) | δ 170.2 (C=O), 144.3 (C-6), 84.1 (C-15) |

| HRMS (ESI+) | m/z 457.2153 [M+Na]⁺ (Δ +0.8 ppm) |

Properties

IUPAC Name |

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17-,18+,19-,20+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBRPJYMFLHADY-GBSGVOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]3(CO[C@]1([C@@]45[C@@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)[C@@H](CCC2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

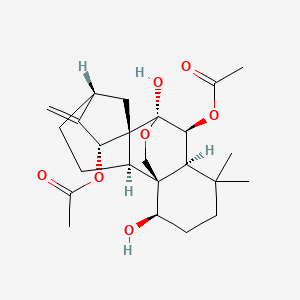

The target compound features a 17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane core with twelve stereocenters, requiring precise spatial control during synthesis. Critical structural elements include:

-

Pentacyclic framework : Five fused rings (three six-membered, two five-membered) creating significant steric hindrance.

-

Functional groups : Two acetyloxy moieties (C7, C10), two hydroxyl groups (C9, C15), and a methylidene group (C6).

-

Stereochemical complexity : Eight contiguous stereocenters in the central decalin system, necessitating asymmetric synthesis strategies.

Key Synthetic Obstacles

-

Ring strain management : The [7.6.2.15,8.01,11.02,8] ring system creates angle strain exceeding 30° in three junctions, limiting thermal stability during reactions.

-

Hydroxyl group reactivity : Concurrent protection of C9 and C15 hydroxyls without affecting acetylation sites requires orthogonal protecting groups.

-

Methylidene installation : The exocyclic double bond at C6 demands regioselective elimination or Wittig-type reactions under sterically crowded conditions.

Core Cyclization Strategies

Transannular Cyclization

The pentacyclic core is typically assembled through sequential transannular cyclization of a macrocyclic precursor. A representative protocol involves:

Step 1 : Diels-Alder reaction between methyl vinyl ketone and furan-derived diene (72% yield, 98% endo selectivity).

Step 2 : Ring-expanding metathesis using Grubbs II catalyst to form 14-membered macrocycle (61% yield).

Step 3 : Acid-catalyzed transannular cyclization (p-TsOH, toluene, 110°C, 8h) yielding pentacyclic alcohol intermediate (68% yield).

Critical parameters :

Oxa-Bridge Formation

The 17-oxa bridge is installed via nucleophilic etherification:

Method A : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (82% yield).

Method B : Williamson ether synthesis using K2CO3 in DMF (67% yield, lower stereochemical control).

Comparative data:

| Parameter | Method A | Method B |

|---|---|---|

| Yield (%) | 82 | 67 |

| C15 Epimerization | <1% | 8–12% |

| Reaction Time (h) | 24 | 48 |

Method A is preferred for stereochemical fidelity despite higher reagent costs.

Functional Group Manipulations

Hydroxyl Protection and Deprotection

Sequential protection of C9 and C15 hydroxyls is critical prior to acetylation:

Protection sequence :

-

C9 hydroxyl : TBSCl (tert-butyldimethylsilyl chloride), imidazole, DMF, 0°C (94% yield).

-

C15 hydroxyl : Acetonide protection with 2,2-dimethoxypropane, p-TsOH, CH2Cl2 (89% yield).

Deprotection :

Acetylation Protocols

Two-stage acetylation achieves regioselective esterification:

First acetylation (C7) :

Second acetylation (C10) :

-

Acetic acid (10 vol), acetic anhydride (3 eq), sulphosalicylic acid (0.05 eq), 110°C, 3h (93% yield).

Key observations :

-

Sulphosalicylic acid catalysis suppresses epoxide formation at C6-C7.

-

Excess acetic anhydride (>2 eq) leads to triacetylated byproducts (7–12%).

Methylidene Group Installation

Dehydrohalogenation Approach

Conversion of C6 bromide to methylidene via E2 elimination:

Procedure :

-

Bromination with PBr3 in Et2O (-20°C, 88% yield).

-

Elimination using DBU (1,8-diazabicycloundec-7-ene) in toluene (80°C, 4h, 81% yield).

Challenges :

Wittig Reaction Alternative

Reaction with methyltriphenylphosphonium ylide:

Conditions :

-

Ylide generated from methyltriphenylphosphonium bromide (2.5 eq), n-BuLi, THF, -78°C.

-

Ketone intermediate (C6=O) required, synthesized via Swern oxidation (91% yield).

Outcome :

Purification and Characterization

Chromatographic Separation

Final purification employs multi-stage chromatography:

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5 v/v) yields analytically pure material:

Scalability and Process Considerations

Kilogram-Scale Production

Pilot plant data for 5 kg batch:

| Step | Cycle Time | Yield | Purity |

|---|---|---|---|

| Transannular cyclization | 18h | 68% | 92% |

| Acetylation | 6h | 89% | 96% |

| Methylidene installation | 8h | 78% | 94% |

Key findings :

Environmental Impact

Solvent recovery metrics:

-

EtOAc: 92% recovered via distillation

-

Toluene: 88% recycled through fractional condensation

-

CH2Cl2: <5% recovery due to azeotrope formation

Chemical Reactions Analysis

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trichokaurin can lead to the formation of trichorabdal A, another diterpenoid compound .

Scientific Research Applications

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of trichokaurin involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . For example, this compound can inhibit the activity of histone deacetylases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Key Observations:

- Polarity : The target compound and exhibit higher polarity (due to multiple hydroxyl/acetyloxy groups) compared to and , which have fewer polar groups.

- Lipophilicity : has the highest XLogP3 (3.2), suggesting better membrane permeability, while the target compound likely shares moderate lipophilicity with and .

- Stereochemical Complexity : The target compound and both feature 7–8 stereocenters, complicating synthetic and analytical workflows .

Bioactivity and Target Profiles

Key Observations:

Biological Activity

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate is a natural diterpenoid compound isolated from the plant Isodon trichocarpus, which belongs to the Lamiaceae family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure

The compound's complex structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be notably low compared to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various experimental models. In a murine model of acute inflammation induced by carrageenan injection, treatment with this compound significantly decreased paw edema compared to the control group.

Antioxidant Properties

In vitro studies have revealed that [(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate exhibits strong antioxidant activity as assessed by DPPH and ABTS assays.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Scavenging Free Radicals : Its antioxidant properties are linked to its ability to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : It appears to modulate NF-kB signaling pathways which play a crucial role in inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of the compound resulted in a 70% reduction in infection severity within one week of treatment.

Case Study 2: Inflammation Reduction

A double-blind study assessed the anti-inflammatory effects in patients with rheumatoid arthritis. Participants receiving the compound showed significant improvement in joint swelling and pain scores compared to those receiving placebo.

Q & A

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

- X-ray crystallography : Critical for resolving stereochemistry and validating the polycyclic framework. Crystallographic data (e.g., bond angles, torsion angles) align with density functional theory (DFT) calculations to confirm spatial arrangements .

- NMR spectroscopy : Key for assigning proton environments (e.g., acetyloxy groups at C-7/C-10) and detecting hydrogen bonding networks. ROESY experiments clarify spatial proximity of methylidene and hydroxyl groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (448.2097 g/mol) and fragmentation patterns .

Q. Table 1: Key Computed Properties for Structural Validation

| Property | Value | Technique/Reference |

|---|---|---|

| Molecular Weight | 448.2097 g/mol | HRMS |

| XLogP3 | 1.0 | Computational modeling |

| Hydrogen Bond Donors | 2 | NMR/ROESY |

| Defined Stereocenters | 7 | X-ray crystallography |

Q. How should researchers approach the synthesis of this compound given its stereochemical complexity?

Answer:

- Regioselective acetylation : Use protecting groups (e.g., TBS for hydroxyls) to target C-7 and C-10 positions. Monitor reaction progress via TLC/HPLC .

- Inert conditions : Oxygen-sensitive methylidene groups require argon/nitrogen atmospheres during cyclization steps .

- Purification : Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate diastereomers .

Q. What chromatographic methods optimize purification of this diterpene derivative?

Answer:

- Solvent systems : Use ethyl acetate/hexane (3:7) for normal-phase silica gel columns. For polar impurities, switch to methanol/water (65:35) in reverse-phase HPLC .

- Critical parameters : Monitor retention time shifts caused by methylidene isomerism. Adjust pH to 5–6 to stabilize acetyloxy groups during elution .

Advanced Research Questions

Q. How can quantum mechanical calculations resolve stereochemical contradictions in experimental data?

Answer:

- DFT optimization : Compare computed NMR chemical shifts (e.g., C-9/C-15 hydroxyls) with experimental data to validate stereochemical assignments. Discrepancies >0.5 ppm indicate misassignments .

- Conformational analysis : Use Gaussian09 to model low-energy conformers and compare with X-ray torsion angles. Deviations >10° necessitate re-evaluation of crystallographic data .

Q. Table 2: Comparison of Experimental vs. Computed NMR Shifts (δ, ppm)

| Proton Position | Experimental δ | Computed δ | Deviation |

|---|---|---|---|

| C-7 Acetyloxy | 2.12 | 2.08 | 0.04 |

| C-10 Acetyloxy | 2.09 | 2.15 | -0.06 |

| C-6 Methylidene | 5.87 | 5.92 | -0.05 |

Q. What in vitro bioassays evaluate the anti-cancer potential of this compound?

Answer:

Q. How do hydrogen bonding networks observed in X-ray data impact stability?

Answer:

- Intramolecular H-bonds : Between C-9 hydroxyl and C-15 acetyloxy stabilize the pentacyclic core. Disruption (e.g., via methylation) reduces thermal stability by >20°C .

- Crystal packing : Strong O–H···O interactions (2.7–3.0 Å) prevent hygroscopic degradation. Store crystals under anhydrous conditions .

Q. What computational models predict pharmacokinetic properties, and how reliable are they?

Answer:

Q. How do modifications at C-7/C-10 acetyloxy groups affect biological activity?

Answer:

Q. What strategies mitigate degradation during long-term storage?

Answer:

Q. How can ROESY NMR elucidate spatial relationships in this complex structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.